{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
Description
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a thioacetic acid (-SCH₂COOH) moiety at the 2-position. Its molecular formula is C₈H₆F₃NO₂S, with a molecular weight of 261.20 g/mol.
This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRZBKKLNAKHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the attachment of a thioacetic acid moiety. One common method involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid under basic conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid. Its derivatives have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds related to this structure have been evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness against resistant strains.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | MRSA | <0.5 |
| 2 | E. coli | 4.51 |
| 3 | S. aureus | 6.25 |
The structure-activity relationship suggests that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and thus antimicrobial efficacy .
Kinase Inhibition
Another significant application is in the development of kinase inhibitors. The compound has been investigated as a potential inhibitor for various kinases involved in cancer pathways. Research indicates that modifications to the pyridine ring can enhance selectivity and potency against specific kinase targets, which is crucial for developing targeted cancer therapies .
Agricultural Science
Pesticidal Properties
The compound’s thioacetic acid moiety contributes to its potential as a pesticide. Studies have shown that derivatives exhibit herbicidal activity against certain weeds, making them candidates for agricultural applications. The trifluoromethyl group is believed to play a role in increasing the compound's stability and effectiveness in soil environments.
| Application | Target Organism | Efficacy (%) |
|---|---|---|
| Herbicide | Common Weeds | 85 |
| Insecticide | Aphids | 75 |
These findings indicate that this compound could serve as a basis for developing new agrochemicals with lower environmental impact compared to traditional pesticides .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound has been utilized as a modifier in high-performance liquid chromatography (HPLC). Its unique properties help enhance the separation of complex mixtures, particularly in peptide analysis where it mitigates ion suppression effects during electrospray ionization mass spectrometry (ESI-MS).
| Modifier Used | Signal Enhancement Factor |
|---|---|
| Trifluoroacetic Acid (TFA) | 10-50 times |
| This compound | 9-35 times |
The compound's ability to improve signal intensity without compromising separation efficiency makes it a valuable tool in biochemical analysis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated several derivatives of this compound against clinical isolates of MRSA. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of existing treatments, suggesting a promising avenue for new antibiotic development.
Case Study 2: Agricultural Application
In field trials assessing the herbicidal properties of the compound, it was found to effectively control weed populations with minimal adverse effects on crop yield, demonstrating its potential as an environmentally friendly alternative to conventional herbicides.
Mechanism of Action
The mechanism of action of {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thioacetic acid moiety can form covalent bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-Based Thioacetic Acid Derivatives
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetic Acid
- Molecular Formula: C₈H₅ClF₃NO₂S
- Molecular Weight : 271.64 g/mol
- Melting Point : 124–127°C
- Key Differences: The addition of a chlorine atom at the 3-position of the pyridine ring increases molecular weight and polarity compared to the non-chlorinated parent compound.
{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid
- Molecular Formula : C₅H₄F₃N₂O₂S₂
- Molecular Weight : 260.22 g/mol
- Key Differences: Replacement of the pyridine ring with a 1,3,4-thiadiazole ring alters electronic properties. Thiadiazoles are known for higher acidity and antimicrobial activity. For example, thiadiazole-thioacetic acid derivatives have shown MIC values of 6.25–80 μg/mL against Mycobacterium tuberculosis .
Triazole and Thiazole Derivatives
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acid
- Synthesis : Prepared via reaction of 1,2,4-triazole-3-thiones with chloroacetic acid. Salts (Na⁺, K⁺, Zn²⁺) were derived for enhanced solubility .
- However, specific data for this derivative are pending pharmacological screening .
[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic Acid Hydrazides
- Activity: Hydrazide derivatives demonstrated moderate antitubercular activity (MIC: 20–80 μg/mL), lower than non-hydrazide analogs. The pyridine-thiadiazole scaffold may reduce efficacy compared to simpler pyridine-thioacetic acids .
Structural and Functional Analogues
({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}thio)acetic Acid
- Molecular Formula : C₁₁H₁₆N₂O₅S
- Key Features: A tetrahydropyrimidine core with ethoxycarbonyl and methyl groups.
2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic Acid
- Molecular Formula : C₁₂H₁₃N₃O₄S₂
- Applications: The sulfamoyl-thiophene linkage suggests utility as a sulfonamide inhibitor, targeting carbonic anhydrase or kinase enzymes. No direct activity comparison to the target compound is available .
Biological Activity
The compound {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a thioacetic acid moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's interaction with biological membranes and enzymes.
The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The thioacetic acid component can form covalent bonds with target proteins, modulating their activity. Additionally, the unique physicochemical properties conferred by the trifluoromethyl group may facilitate enhanced binding to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The selectivity for specific pathogens, such as Chlamydia trachomatis, highlights its potential as a targeted therapeutic agent .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Selectivity |
|---|---|---|
| C. trachomatis | 3.92 mM | High |
| E. coli | 4.01 mM | Moderate |
| S. aureus | 7.81 mM | Low |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .
Case Studies
A notable study involved the synthesis of derivatives based on thiazolino-pyridone scaffolds, which included variations of the compound under discussion. These derivatives exhibited selective inhibition of C. trachomatis, with minimal toxicity toward host cells, indicating a favorable safety profile for therapeutic development .
Another investigation highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death, which is crucial for its antimicrobial efficacy .
Research Findings
Several studies have focused on structure-activity relationships (SAR) to optimize the biological activity of compounds related to this compound. Modifications in the pyridine ring and thioacetic moiety have been explored to enhance potency against specific pathogens while reducing toxicity towards mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
